Bromometano bis(trimetilsililo)

Descripción general

Descripción

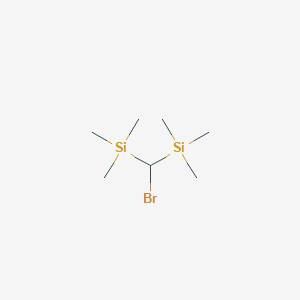

Bis(trimethylsilyl)bromomethane is an organosilicon compound with the molecular formula C7H19BrSi2. It is a colorless to light yellow liquid that is sensitive to moisture and heat. This compound is primarily used in organic synthesis, particularly in the formation of carbon-silicon bonds.

Aplicaciones Científicas De Investigación

Chemistry: Bis(trimethylsilyl)bromomethane is used as a reagent in organic synthesis for the introduction of trimethylsilyl groups into molecules. This modification can enhance the stability and solubility of organic compounds.

Biology and Medicine: In biological research, bis(trimethylsilyl)bromomethane is used to modify biomolecules, aiding in the study of their structure and function. It is also used in the synthesis of pharmaceuticals where the trimethylsilyl group can protect reactive sites during multi-step synthesis.

Industry: In the industrial sector, bis(trimethylsilyl)bromomethane is used in the production of silicone-based materials and as an intermediate in the synthesis of other organosilicon compounds.

Mecanismo De Acción

Target of Action

Bis(trimethylsilyl)bromomethane is a chemical compound that primarily targets organic molecules, particularly hydrocarbons . It is used in various chemical reactions due to its ability to interact with these molecules and facilitate transformations.

Mode of Action

The compound acts by undergoing reactions with its targets, leading to changes in their structure and properties. For instance, in the reaction of sodium bis(trimethylsilyl)amide with bromobenzene, a migration of the trimethylsilyl group from the nitrogen atom to the ortho-carbon atom in the benzene ring occurs . This results in the formation of N,2-bis(trimethylsilyl)aniline, a rearrangement product .

In another example, bis(trimethylsilyl)bromamine reacts with hydrocarbons to bring about bromination through a free radical chain mechanism . The radical (Me3Si)2N· is responsible for hydrogen abstraction in this process .

Action Environment

The action of bis(trimethylsilyl)bromomethane can be influenced by various environmental factors. For instance, the temperature and presence of other reagents can affect the efficiency and selectivity of its reactions . Additionally, the compound should be stored under inert gas and away from moisture and heat, as these conditions can lead to its decomposition .

Análisis Bioquímico

Biochemical Properties

Bis(trimethylsilyl)bromomethane plays a significant role in biochemical reactions due to its ability to act as a silylating agent. This silylation process is essential for protecting functional groups during chemical synthesis and for enhancing the stability and reactivity of biomolecules . The compound’s interaction with enzymes and proteins often involves the formation of covalent bonds, which can alter the activity and function of these biomolecules .

Cellular Effects

Bis(trimethylsilyl)bromomethane has notable effects on various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism . Additionally, bis(trimethylsilyl)bromomethane can impact cellular metabolism by altering the activity of metabolic enzymes and the availability of metabolic intermediates .

Molecular Mechanism

The molecular mechanism of bis(trimethylsilyl)bromomethane involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation and changes in gene expression . The compound can bind to active sites of enzymes, either inhibiting their activity or altering their substrate specificity . This binding interaction can also affect the conformation of proteins, influencing their stability and function . Furthermore, the silylation of nucleic acids and proteins can lead to changes in gene expression by modifying the accessibility of transcription factors to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bis(trimethylsilyl)bromomethane can change over time due to its stability and degradation properties . The compound is sensitive to moisture and heat, which can lead to its degradation and loss of activity . Long-term studies have shown that bis(trimethylsilyl)bromomethane can have lasting effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important to consider when using the compound in biochemical experiments .

Dosage Effects in Animal Models

The effects of bis(trimethylsilyl)bromomethane vary with different dosages in animal models . At low doses, the compound can enhance the activity of certain enzymes and metabolic pathways . At high doses, bis(trimethylsilyl)bromomethane can exhibit toxic effects, including enzyme inhibition, cellular damage, and adverse physiological responses . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

Bis(trimethylsilyl)bromomethane is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate the silylation of biomolecules . This process can affect metabolic flux and the levels of metabolites within cells .

Transport and Distribution

Within cells and tissues, bis(trimethylsilyl)bromomethane is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The distribution of bis(trimethylsilyl)bromomethane within cells is essential for its biochemical activity and its effects on cellular processes .

Subcellular Localization

The subcellular localization of bis(trimethylsilyl)bromomethane is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it interacts with biomolecules within distinct cellular environments . Understanding the subcellular distribution of bis(trimethylsilyl)bromomethane is important for elucidating its mechanism of action and its role in biochemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bis(trimethylsilyl)bromomethane can be synthesized through the reaction of bromomethane with hexamethyldisilane in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods: In industrial settings, the synthesis of bis(trimethylsilyl)bromomethane involves similar methods but on a larger scale. The reaction is carried out in a controlled environment to ensure high purity and yield. The product is then purified through distillation under reduced pressure to remove any impurities.

Types of Reactions:

Substitution Reactions: Bis(trimethylsilyl)bromomethane undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as alkoxides, amines, or thiolates.

Reduction Reactions: It can be reduced to form bis(trimethylsilyl)methane using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophiles: Alkoxides, amines, thiolates.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products such as bis(trimethylsilyl)methanol, bis(trimethylsilyl)amine, or bis(trimethylsilyl)thiol can be formed.

Reduction Products: Bis(trimethylsilyl)methane.

Comparación Con Compuestos Similares

Trimethylsilyl chloride: Another organosilicon compound used for introducing trimethylsilyl groups.

Trimethylsilyl iodide: Similar to bis(trimethylsilyl)bromomethane but with iodine instead of bromine.

Hexamethyldisilane: Used in similar applications but lacks the bromine atom, making it less reactive.

Uniqueness: Bis(trimethylsilyl)bromomethane is unique due to its high reactivity, which allows for efficient substitution reactions. The presence of the bromine atom makes it more reactive compared to its chloride and iodide counterparts, providing a versatile tool for organic synthesis.

Actividad Biológica

Bis(trimethylsilyl)bromomethane (BTMSB) is a versatile organosilicon compound primarily used in organic synthesis and biochemical applications. Its unique properties allow it to act as a silylating agent, which modifies biomolecules to facilitate various analytical techniques. This article explores the biological activity of BTMSB, emphasizing its mechanisms of action, cellular effects, and applications in research.

BTMSB primarily targets organic molecules, particularly those containing hydroxyl (OH) or carboxylic acid (COOH) functionalities. The compound undergoes reactions that lead to the formation of trimethylsilyl (TMS) derivatives, enhancing the volatility and detectability of these molecules in analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions

- Silylation : BTMSB reacts with hydroxyl groups to form TMS ethers, which are more stable and easier to analyze.

- Methylation : It can also act as a methylating agent, introducing methyl groups into various substrates through the formation of a methyl cation intermediate.

- Nucleophilic Substitution : The bromine atom in BTMSB can be substituted by other functional groups, facilitating the synthesis of diverse organic compounds.

BTMSB's role as a silylating agent is crucial in biochemical reactions. By protecting functional groups during chemical synthesis, it enhances the stability and reactivity of biomolecules. This property is particularly valuable in pharmaceutical development, where BTMSB is used to synthesize intermediates and protect reactive sites during multi-step processes.

Cellular Effects

Research indicates that BTMSB influences cellular functions by modifying cell signaling pathways, gene expression, and metabolism. The compound's ability to form covalent bonds with biomolecules can lead to enzyme inhibition or activation, significantly impacting cellular processes.

Research Applications

BTMSB has been extensively studied for its applications in various fields:

1. Organic Synthesis

- Used as a reagent for introducing TMS groups into organic molecules.

- Enhances the stability and solubility of compounds during synthesis.

2. Analytical Chemistry

- Facilitates the derivatization of polar compounds for improved detection in MS and NMR.

- Enhances gas chromatography (GC) analysis by increasing volatility.

3. Biological Research

- Modifies biomolecules for structural and functional studies.

- Aids in drug design by protecting reactive sites during synthesis.

Case Studies

Several studies have highlighted the biological activity of BTMSB in different contexts:

Case Study 1: Silylation for Mass Spectrometry

A study demonstrated that silylation with BTMSB significantly improved the detection limits of alcohols and acids in mass spectrometry. The TMS derivatives exhibited enhanced stability and reduced polarity, facilitating better separation and identification.

Case Study 2: Impact on Gene Expression

In an experimental setup involving cell lines, BTMSB was shown to alter gene expression profiles by modifying signaling pathways. This effect was observed through changes in mRNA levels associated with metabolic processes.

Propiedades

IUPAC Name |

[bromo(trimethylsilyl)methyl]-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19BrSi2/c1-9(2,3)7(8)10(4,5)6/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXGYPFZVNSVCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C([Si](C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19BrSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471401 | |

| Record name | Bis(trimethylsilyl)bromomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29955-12-2 | |

| Record name | Bis(trimethylsilyl)bromomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(trimethylsilyl)bromomethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.